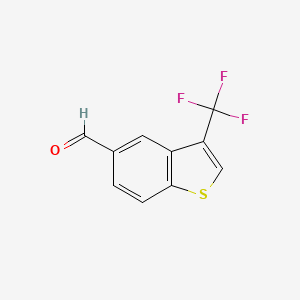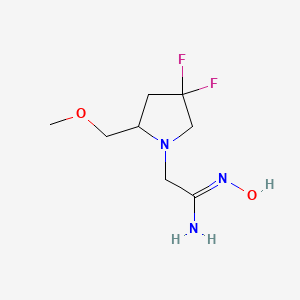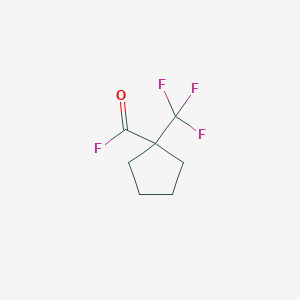
1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride is a fluorinated organic compound with the molecular formula C7H8F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, with a carbonyl fluoride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride typically involves the fluorination of cyclopentane derivatives. One common method is the selective fluorination of 1,1-cycloalkanedicarboxylic acids using sulfur tetrafluoride (SF4). This reaction produces 1-fluoroformyl-1-(trifluoromethyl)cycloalkanes, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl fluoride group to other functional groups such as alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(Trifluoromethyl)cyclopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2,2-Difluoro-1-methylcyclopropanecarboxylic acid: Contains a difluoromethyl group and a cyclopropane ring.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: Contains a trifluoromethyl group and a cyclohexane ring.
Uniqueness
1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride is unique due to its specific combination of a trifluoromethyl group and a carbonyl fluoride group attached to a cyclopentane ring
Propriétés
IUPAC Name |
1-(trifluoromethyl)cyclopentane-1-carbonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4O/c8-5(12)6(7(9,10)11)3-1-2-4-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRYNZYKGDILRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664679 |
Source


|
| Record name | 1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
277756-41-9 |
Source


|
| Record name | 1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
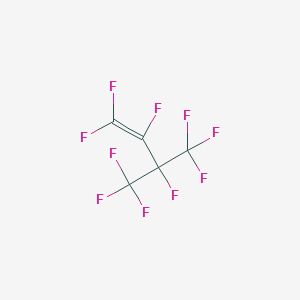
![(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13427221.png)
![1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B13427225.png)

![(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13427233.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13427239.png)
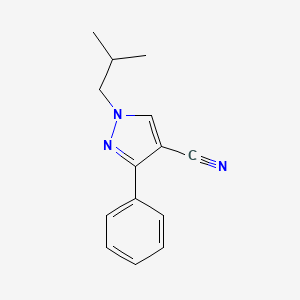
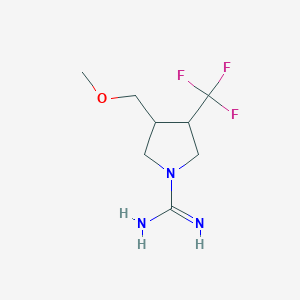
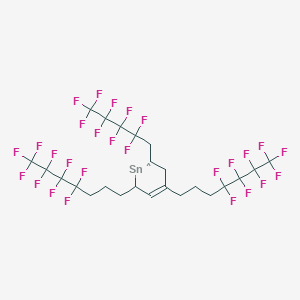
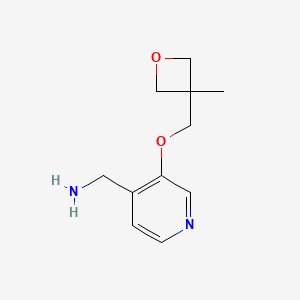
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
